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1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-

c-MET kinase inhibitor fragment-based drug discovery

Fragment-based drug discovery for kinases often suffers from unvalidated hits and ambiguous SAR. 3-Benzyl-7-azaindole (CAS 161225-76-9) is a crystallographically validated c-MET kinase fragment that binds the folded P-loop (PDB: 7B3T, 2.23 Å), providing a defined starting point for structure-guided optimization. • Co-crystal structure enables rational design strategies (growing, merging, linking) • Ro3-compliant (MW 208.26, XLogP3 3.2) for fragment library inclusion • Synthetic versatility at 4-,5-,6-positions via established cross-coupling chemistry. This fragment ensures SAR continuity and reliable procurement from BenchChem with global shipping.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 161225-76-9
Cat. No. B060618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-
CAS161225-76-9
Synonyms1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CNC3=C2C=CC=N3
InChIInChI=1S/C14H12N2/c1-2-5-11(6-3-1)9-12-10-16-14-13(12)7-4-8-15-14/h1-8,10H,9H2,(H,15,16)
InChIKeyGZMFYYLEABBTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1H-pyrrolo[2,3-b]pyridine: c-MET Folded P-Loop Binder


1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- (CAS: 161225-76-9; 3-benzyl-7-azaindole) is a 7-azaindole derivative bearing a benzyl substituent at the 3-position of the pyrrolo[2,3-b]pyridine core (molecular formula C14H12N2, MW 208.26 g/mol) [1]. The 7-azaindole scaffold is recognized as a privileged hinge-binding motif for kinase inhibitor development due to its ability to form conserved hydrogen bonds with the kinase hinge region [2]. This specific compound was co-crystallized with c-MET kinase, where it was shown to bind a rare folded P-loop conformation of the protein [3]. The 3-benzyl substitution pattern distinguishes this compound from alternative 7-azaindoles (e.g., 4-substituted, 5-substituted, or unsubstituted analogs) and provides a defined starting point for fragment-based drug discovery (FBDD) and structure-guided optimization.

Hinge binder 7-azaindole core as privileged kinase hinge-binding motif
Structural proof Co-crystal with c-MET folded P-loop conformation resolved
Fragment start Ro3-compliant fragment for structure-guided FBDD and optimization

3-Benzyl-7-azaindole: Substitution-Driven Selectivity


7-Azaindole derivatives are not interchangeable; substitution position and side-chain identity dictate kinase selectivity profiles, binding modes, and downstream optimization potential [1]. For instance, 4-substituted 1H-pyrrolo[2,3-b]pyridines have been optimized toward TAK1 and MAP4K2 inhibition [2], while 5-substituted analogs have been developed for SGK1 [3] and JAK3 [4] targeting. The 3-benzyl substitution on CAS 161225-76-9 confers a specific hydrophobic interaction profile and distinct conformational compatibility—this compound was shown crystallographically to bind c-MET in a rare folded P-loop conformation, an interaction not achievable with all 7-azaindole positional isomers [5]. Without quantitative evidence linking a specific 7-azaindole derivative to a defined target and binding mode, substituting CAS 161225-76-9 with an in-class analog introduces uncontrolled experimental variables that can invalidate SAR continuity and compromise FBDD hit-to-lead progression.

3-benzyl substitution uniquely enables c-MET folded P-loop interaction; other positional isomers show different kinase selectivity profiles.
4- or 5-substituted 7-azaindoles optimized for TAK1, JAK3, or SGK1 may not recapitulate c-MET conformational binding.
Fragment library interchange risks SAR discontinuity; structural proof defines a specific binding-mode hypothesis.

3-Benzyl-7-azaindole: Key Differentiation Evidence


c-MET Folded P-Loop Co-Crystal Structure

3-Benzyl-1H-pyrrolo[2,3-b]pyridine (CAS 161225-76-9) was co-crystallized with the c-MET kinase domain, revealing binding to a rare folded P-loop conformation of the protein [1]. This binding mode, solved at 2.23 Å resolution by X-ray diffraction, provides atomic-level validation of the compound's ability to stabilize a conformationally distinct kinase state [1]. The preliminary SAR exploration around this fragment led to an inhibitor with nanomolar biochemical activity against c-MET and promising cell activity and kinase selectivity [1]. The structural data demonstrate that the 3-benzyl-7-azaindole core is compatible with targeting the folded P-loop conformation of c-MET—a feature not guaranteed with alternative 7-azaindole substitution patterns (e.g., 4-substituted or 5-substituted derivatives optimized for TAK1, MAP4K2, or JAK3) [2]. This experimentally validated binding mode distinguishes CAS 161225-76-9 from other 7-azaindole fragments lacking publicly available co-crystal structures.

c-MET P-loop binding
Structural evidence
Co-crystal at 2.23 Å (PDB: 7B3T) validates folded P-loop conformation binding
Supports folded P-loop targeting for c-MET FBDD
Binding mode distinct from alternative 7-azaindole positional isomers
c-MET kinase inhibitor fragment-based drug discovery X-ray crystallography folded P-loop

MELK Inhibition in 3-Substituted 7-Azaindoles

In a 2020 study evaluating a library of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives against maternal embryonic leucine zipper kinase (MELK), the optimized compound 16h exhibited an IC50 of 32 nM in the biochemical enzyme assay and anti-proliferative IC50 values ranging from 0.109 μM to 0.245 μM across A549, MDA-MB-231, and MCF-7 cell lines [1]. Compound 16h represents an advanced 3-substituted analog within the same chemotype as CAS 161225-76-9. While direct IC50 data for the unoptimized 3-benzyl fragment (CAS 161225-76-9) against MELK is not reported in this publication, the study establishes the 3-substituted 1H-pyrrolo[2,3-b]pyridine scaffold as a viable MELK-targeting chemotype [1]. Notably, the study concluded that compound 16h suppresses cancer cell proliferation and migration through off-target mechanisms independent of MELK, as MELK expression is not required for cancer growth [1]. This finding is critical: the 3-substituted 7-azaindole chemotype (exemplified by CAS 161225-76-9 and its optimized derivatives) demonstrates potent cellular anti-proliferative activity that is not solely attributable to MELK inhibition.

MELK assay context
Class-level
Optimized analog 16h: MELK IC50 32 nM; cell IC50 0.109–0.245 μM across cancer lines
Supports cell-model endpoint review; off-target mechanism reported
Parent fragment not directly profiled; class-level inference
MELK anticancer kinase inhibition SAR 7-azaindole

c-MET Folded P-Loop vs. DFG-In/Out Binding Modes

The 3-benzyl-7-azaindole fragment (CAS 161225-76-9) binds to a collapsed/folded P-loop conformation of c-MET, a relatively rare structural state distinct from the canonical DFG-in (Type I) or DFG-out (Type II) binding modes typically exploited by c-MET inhibitors [1]. This folded P-loop conformation represents an alternative inhibitory mechanism that may offer differentiated selectivity profiles compared to conventional c-MET inhibitors targeting the DFG-in or DFG-out states [1]. The preliminary SAR exploration around this fragment identified inhibitors with nanomolar biochemical activity against c-MET and promising kinase selectivity [1]. While CAS 161225-76-9 itself has not been profiled in kinome-wide selectivity panels, the structural evidence demonstrates that the 3-benzyl-7-azaindole core is compatible with targeting this conformationally distinct state. In contrast, other 7-azaindole derivatives have been optimized against different kinase targets: 4-substituted analogs target TAK1 and MAP4K2 [2], 5-substituted analogs target JAK3 [3] and SGK1 [4], and 3,5-disubstituted analogs target Pim kinases with picomolar potency [5]. This positional selectivity underscores that CAS 161225-76-9 occupies a specific and structurally validated niche within the broader 7-azaindole kinase inhibitor landscape.

Folded P-loop vs DFG
Context-dependent
Unique folded P-loop conformation distinct from canonical Type I/II DFG-in/out c-MET binders
Conformational selectivity may offer differentiated kinase selectivity profiles
No kinome-wide data available for parent compound
c-MET folded P-loop type I inhibitor kinase selectivity binding conformation

Physicochemical Profile vs. Alternative 7-Azaindoles

3-Benzyl-1H-pyrrolo[2,3-b]pyridine (CAS 161225-76-9) has a computed XLogP3-AA value of 3.2, a molecular weight of 208.26 g/mol, a hydrogen bond donor count of 1 (pyrrole NH), and a hydrogen bond acceptor count of 1 (pyridine N) [1]. These physicochemical parameters place the compound within the Rule of Three (Ro3) guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. The benzyl substitution at the 3-position contributes to the lipophilicity (XLogP3 = 3.2) and provides a hydrophobic vector for optimization. In contrast, unsubstituted 7-azaindole (MW 118.14, XLogP3 = 1.3) or 5-substituted 7-azaindole derivatives (e.g., 5-bromo-7-azaindole, MW 197.03) present significantly different lipophilicity profiles and synthetic handles [3]. The 3-benzyl substitution pattern is distinct from the 4-substituted 1H-pyrrolo[2,3-b]pyridines optimized for TAK1/MAP4K2 inhibition [4] and the 3,5-disubstituted analogs developed for Pim kinases [5].

Fragment properties
Specification review
MW 208.26, XLogP3 3.2, HBD 1, HBA 1 – Ro3 compliant
Ro3-compliant fragment; substitution pattern alters lipophilicity profile
ΔXLogP3 ~+1.9 vs unsubstituted 7-azaindole
physicochemical properties lipophilicity XLogP3 fragment library medicinal chemistry

3-Benzyl-1H-pyrrolo[2,3-b]pyridine: Validated Applications


FBDD Targeting c-MET Folded P-Loop

CAS 161225-76-9 is a structurally validated fragment starting point for FBDD campaigns targeting the folded P-loop conformation of c-MET kinase. The publicly available co-crystal structure (PDB: 7B3T, 2.23 Å resolution) provides atomic-level detail of the binding pose, enabling structure-guided fragment growing, merging, or linking strategies [1]. The Ro3-compliant physicochemical properties (MW 208.26, XLogP3 3.2) make it suitable for fragment library inclusion. Preliminary SAR from this fragment led to inhibitors with nanomolar biochemical activity against c-MET and promising cell activity [1].

MELK-Directed Medicinal Chemistry Scaffold

The 3-substituted 1H-pyrrolo[2,3-b]pyridine scaffold, of which CAS 161225-76-9 is the 3-benzyl analog, has been optimized to achieve MELK inhibition with IC50 = 32 nM (compound 16h) and anti-proliferative activity in A549, MDA-MB-231, and MCF-7 cancer cell lines (IC50 = 0.109-0.245 μM) [1]. CAS 161225-76-9 can serve as a core building block for synthesizing and evaluating novel 3-substituted derivatives targeting MELK or exploring polypharmacology in cancer cell lines.

Structure-Based Design for Rare Kinase Conformations

CAS 161225-76-9 provides a crystallographically validated starting point for structure-based design of inhibitors that stabilize rare kinase conformations. The folded P-loop conformation observed in c-MET (PDB: 7B3T) represents an alternative to canonical DFG-in/DFG-out binding modes [1]. This structural information can inform computational modeling and virtual screening efforts aimed at identifying inhibitors that exploit conformational flexibility for improved selectivity.

Library Synthesis of 3-Substituted 7-Azaindoles

The 3-benzyl-7-azaindole core of CAS 161225-76-9 can be further functionalized via established synthetic routes for 7-azaindole derivatives, including directed ortho-lithiation, Sonogashira coupling, and palladium-catalyzed cross-coupling at the 4-, 5-, and 6-positions [1]. The 3-benzyl group provides a hydrophobic anchor that can be retained or modified during SAR exploration. This compound is suitable for generating focused kinase inhibitor libraries targeting c-MET, MELK, or other kinases compatible with the 7-azaindole hinge-binding motif [2].

Application
Selection Property
Validation Focus
c-MET folded P-loop fragment studies
Co-crystal-resolved fragment core
Binding-mode review in c-MET P-loop context
3-substituted 7-azaindole SAR studies
Scaffold with reported MELK analog activity
Cell-model endpoint review; off-target contribution assessment
Rare kinase conformation targeting
Folded P-loop co-crystal template
Conformation-specific selectivity review
7-azaindole kinase inhibitor libraries
3-benzyl core with derivatizable positions
Synthetic route compatibility; kinase panel profiling

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